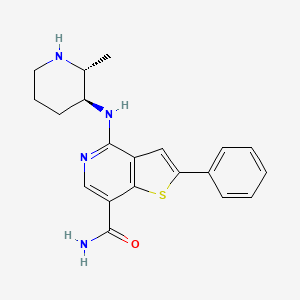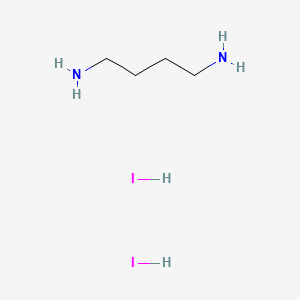
1,4-Diaminobutane Dihydroiodide
Descripción general
Descripción
1,4-Diaminobutane Dihydroiodide: is a chemical compound with the molecular formula C4H14I2N2. It is also known by other names such as 1,4-Butanediamine Dihydroiodide and Butane-1,4-diammonium iodide . This compound is primarily used as a precursor in the synthesis of perovskite semiconductors, which are crucial for solar cell applications .
Mecanismo De Acción
Target of Action
The primary target of 1,4-Diaminobutane Dihydroiodide is the perovskite semiconductors in perovskite solar cells . These semiconductors play a crucial role in the conversion of solar energy into electrical energy.
Mode of Action
This compound interacts with its targets by being a precursor for the synthesis of perovskite semiconductors . It is added to the precursor solution, which results in an increase in the efficiency and stability of solar cells .
Biochemical Pathways
The compound affects the pathway of perovskite semiconductor synthesis. The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Pharmacokinetics
Its impact on bioavailability is evident in its role as a precursor in the synthesis of perovskite semiconductors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the increased efficiency and stability of solar cells . This is achieved through its role in the synthesis of perovskite semiconductors.
Análisis Bioquímico
Biochemical Properties
1,4-Diaminobutane Dihydroiodide is involved in several biochemical reactions, primarily due to its role as a precursor in the synthesis of polyamines. Polyamines, such as spermidine and spermine, are essential for cell growth and differentiation. The compound interacts with enzymes like ornithine decarboxylase, which catalyzes the decarboxylation of ornithine to form putrescine. This interaction is crucial for the regulation of polyamine levels within cells. Additionally, this compound can form complexes with nucleic acids and proteins, influencing their stability and function .
Cellular Effects
This compound affects various cellular processes, including cell proliferation, differentiation, and apoptosis. It influences cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, the compound can enhance the expression of genes associated with cell growth and survival, such as c-myc and bcl-2. Moreover, this compound impacts cellular metabolism by altering the levels of key metabolites and energy production pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, such as ornithine decarboxylase, leading to enzyme activation or inhibition. This binding can result in changes in enzyme conformation and activity, thereby influencing the overall metabolic flux. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are mediated by hydrogen bonding and electrostatic interactions between the compound and the nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell cycle progression and apoptosis rates. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can promote cell growth and tissue regeneration. At high doses, it can induce toxic effects, such as oxidative stress and inflammation. These adverse effects are likely due to the overproduction of reactive oxygen species and the disruption of cellular homeostasis. Understanding the dosage effects is essential for developing safe and effective therapeutic strategies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It serves as a substrate for enzymes like ornithine decarboxylase and spermidine synthase, which catalyze the formation of higher polyamines. The compound also interacts with cofactors such as pyridoxal phosphate (PLP) and NADPH, which are essential for its metabolic conversion. These interactions influence the overall metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within the cell. The compound can also bind to cellular membranes and organelles, affecting its distribution and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. In the nucleus, this compound can interact with DNA and histones, affecting chromatin structure and gene expression. In mitochondria, it can influence energy production and apoptosis pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane Dihydroiodide can be synthesized through the reaction of 1,4-diaminobutane with hydroiodic acid. The reaction typically involves mixing the two reactants in an aqueous solution, followed by crystallization to obtain the dihydroiodide salt .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. High-yield engineered strains of Escherichia coli can be used to produce 1,4-diaminobutane, which is then reacted with hydroiodic acid to form the dihydroiodide salt .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diaminobutane Dihydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) are used under basic conditions.
Major Products:
Oxidation: Produces amine oxides.
Reduction: Produces primary amines.
Substitution: Produces substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Diaminobutane Dihydroiodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of perovskite semiconductors in solar cells.
Biology: Can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
- Ethylenediammonium Diiodide (C2H10I2N2)
- Propylamine Hydrochloride (C3H10ClN)
- Formamidinium Iodide (CH5IN2)
- n-Butylammonium Iodide (C4H12IN)
Comparison: 1,4-Diaminobutane Dihydroiodide is unique due to its specific application in the synthesis of perovskite semiconductors. While other similar compounds like Ethylenediammonium Diiodide and Formamidinium Iodide are also used in perovskite synthesis, this compound offers distinct advantages in terms of optimizing the band gap and enhancing the stability of the perovskite structure .
Propiedades
IUPAC Name |
butane-1,4-diamine;dihydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUCBFLUEBDNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.I.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916849-52-0 | |
| Record name | 1,4-Diaminobutane Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine](/img/structure/B3030462.png)

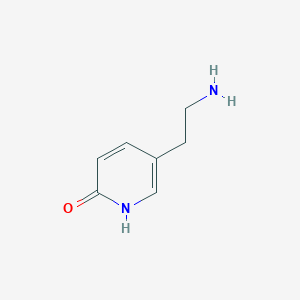
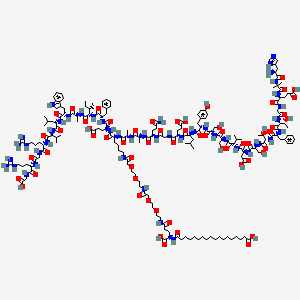
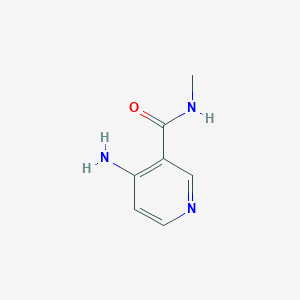
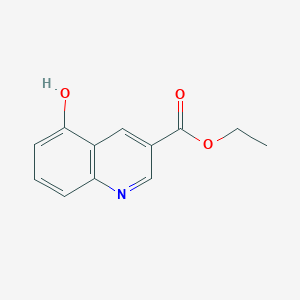
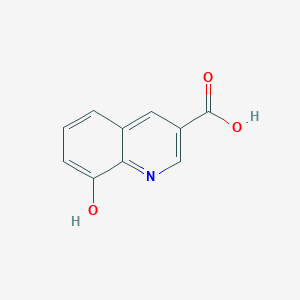
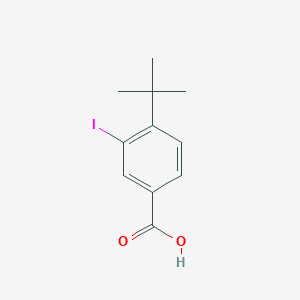
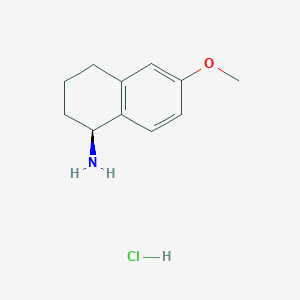

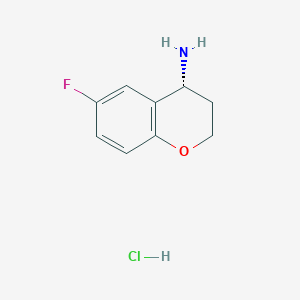
![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
